molecular formula C4H2N2S B1321843 Thiazole-5-carbonitrile CAS No. 25742-12-5

Thiazole-5-carbonitrile

Cat. No.: B1321843
CAS No.: 25742-12-5
M. Wt: 110.14 g/mol
InChI Key: XWXPRCDFFCVMNT-UHFFFAOYSA-N
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Description

Thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the nitrile group (–C≡N) at the fifth position of the thiazole ring enhances its reactivity and potential for further functionalization.

Mechanism of Action

Target of Action

Thiazole-5-carbonitrile, like other thiazole derivatives, has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that the primary targets of this compound are likely to be key proteins or enzymes involved in the proliferation and survival of cancer cells.

Mode of Action

For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

This compound, like other thiazole derivatives, may affect multiple biochemical pathways. For example, it could potentially activate or inhibit certain biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways affected by this compound and their downstream effects would require further investigation.

Pharmacokinetics

It is known that thiazole derivatives generally have high gi absorption and are bbb permeant . These properties suggest that this compound could potentially have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with multiple targets and pathways. Based on the known activities of similar thiazole derivatives, it is plausible that this compound could have anticancer effects .

Biochemical Analysis

Biochemical Properties

Thiazole-5-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to the formation of reactive metabolites, which may have both therapeutic and toxicological implications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain phosphodiesterases and cyclooxygenases, which play critical roles in cellular signaling and inflammation . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of different metabolites . These metabolites may have distinct biological activities and can contribute to the overall effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are important considerations in the development and use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of different metabolites. The metabolic pathways of this compound are complex and can vary depending on the specific conditions and biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological effects. This compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . The distribution of this compound can affect its interactions with target biomolecules and its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. The subcellular localization of this compound is an important aspect of its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as potassium hydroxide. Another method includes the cyclization of ethyl isocyanoacetate with α-oxodithioesters using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene in ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly methods, such as microwave irradiation, has been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.

Major Products:

    Oxidation: Thiazole-5-sulfoxide or thiazole-5-sulfone.

    Reduction: Thiazole-5-amine.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Thiazole-5-carbonitrile can be compared with other thiazole derivatives such as:

    Thiazole-4-carbonitrile: Similar structure but with the nitrile group at the fourth position, affecting its reactivity and biological activity.

    Thiazole-2-carbonitrile: The nitrile group at the second position, leading to different chemical properties and applications.

    Thiazole-5-carboxamide: The carboxamide group instead of the nitrile group, resulting in distinct biological activities.

Uniqueness: this compound’s unique positioning of the nitrile group at the fifth position provides distinct reactivity patterns and potential for diverse functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-1-4-2-6-3-7-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXPRCDFFCVMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616407
Record name 1,3-Thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25742-12-5
Record name 1,3-Thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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